molecular formula C29H36N6O6S B612372 Tetragastrin CAS No. 35144-91-3

Tetragastrin

Cat. No.: B612372
CAS No.: 35144-91-3
M. Wt: 596.7 g/mol
InChI Key: RGYLYUZOGHTBRF-UHFFFAOYSA-N
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Description

Tetragastrin, also known as cholecystokinin tetrapeptide, is a peptide fragment derived from the larger peptide hormone cholecystokinin. It is composed of four amino acids: tryptophan, methionine, aspartic acid, and phenylalaninamide. This compound is known for its ability to stimulate gastric acid secretion and has been used extensively in scientific research to study gastrointestinal physiology and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetragastrin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The industrial production methods are designed to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Tetragastrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetragastrin has a wide range of applications in scientific research, including:

Mechanism of Action

Tetragastrin exerts its effects by binding to cholecystokinin B (CCKB) receptors, which are primarily located in the stomach and brain. Upon binding to these receptors, this compound stimulates the secretion of gastric acid by activating the oxyntic cells in the stomach. This process involves the activation of intracellular signaling pathways, including the release of calcium ions and the activation of protein kinases .

Comparison with Similar Compounds

Tetragastrin’s specificity and potency make it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

3-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYLYUZOGHTBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956595
Record name 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35144-91-3
Record name 3-{[2-{[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-4-hydroxy-4-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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